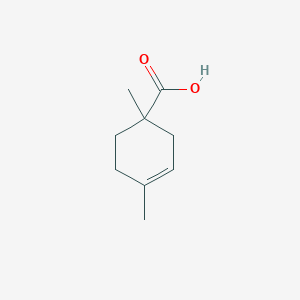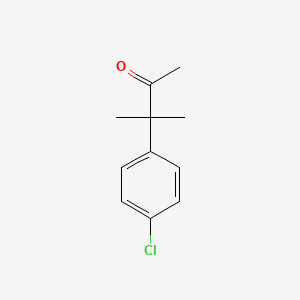
(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol
Übersicht
Beschreibung
(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a phenyl group at position 1, a methyl group at position 5, and a hydroxymethyl group at position 3.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. .
Medicine: Pyrazole derivatives, including (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol, are being explored for their potential as therapeutic agents. .
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals. .
Zukünftige Richtungen
Research on pyrazole derivatives is ongoing, with potential applications in various fields such as pharmacy, pesticide, and material science . Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol”.
Vorbereitungsmethoden
The synthesis of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with formaldehyde under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). .
Reduction: The compound can be reduced to (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: The hydroxymethyl group can be substituted with various nucleophiles, such as halides or amines, under appropriate conditions. .
Wirkmechanismus
The biological activity of (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol is attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication and protein synthesis. For example, it has been shown to inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division .
Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. This pathway is crucial for maintaining genomic stability and preventing the proliferation of damaged cells .
Vergleich Mit ähnlichen Verbindungen
(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol can be compared with other similar compounds, such as:
(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanamine: This compound has an amine group instead of a hydroxymethyl group.
(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methyl chloride: This compound has a chloride group instead of a hydroxymethyl group. .
(5-Methyl-1-phenyl-1H-pyrazol-3-yl)methane: This compound has a methyl group instead of a hydroxymethyl group. .
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in different fields. Its hydroxymethyl group allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
(5-methyl-1-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-10(8-14)12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYOBPNSXJNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632445 | |
| Record name | (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169547-94-8 | |
| Record name | (5-Methyl-1-phenyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


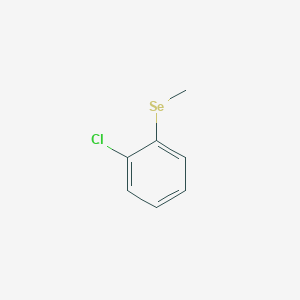
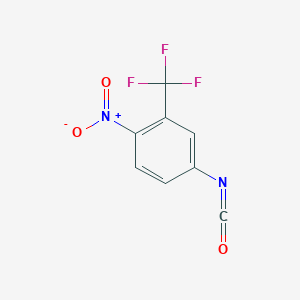
![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)


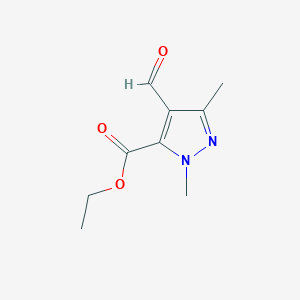
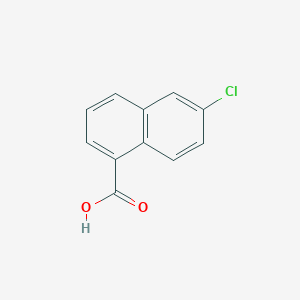

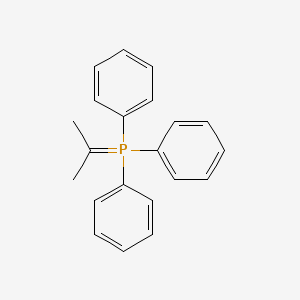

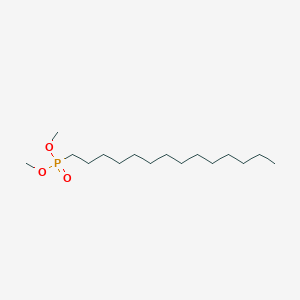
![2-[Benzyl(methyl)amino]acetaldehyde](/img/structure/B3048381.png)
